Rifametane

Descripción

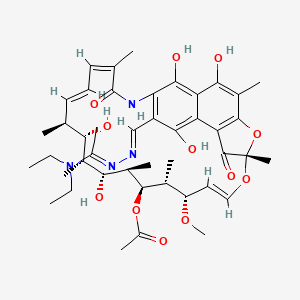

structure given in first source

Propiedades

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNLXDYNHVIMAT-WDJJWENTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H60N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94168-98-6 | |

| Record name | Rifametane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIFAMETANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rifametane: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a semi-synthetic derivative of rifamycin SV, belonging to the ansamycin class of antibiotics.[1][2] It is chemically designated as 3-[(1-diethylaminoethylidene)azinomethyl]rifamycin SV.[1][2] Developed as an antibacterial agent, this compound has been investigated for its pharmacokinetic profile, which shows distinct advantages over older rifamycins like rifampicin, notably a longer biological half-life.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for professionals in drug development and scientific research.

Chemical Structure and Identification

This compound is characterized by the core rifamycin structure, a macrocyclic ring system spanned by an aliphatic ansa chain, with a modification at the 3-position of the naphthoquinone chromophore. This modification, a diethylaminoethylidene azinomethyl group, is key to its altered pharmacokinetic properties.

| Identifier | Value |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[4] |

| CAS Number | 94168-98-6[1][4] |

| Molecular Formula | C44H60N4O12[4] |

| SMILES String | CCN(CC)/C(=N/N=C/c1c(O)c2c3c(c(O)c1)C(=O)N/C(=C/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/O[C@@]3(C)c4c2c(C)c(O)c4)C[4][5][6] |

| Synonyms | SPA-S-565, 3-azinomethyl-rifamycin[1][4] |

Physicochemical Properties

| Property | Value (this compound) | Value (Rifampicin - for comparison) |

| Molecular Weight | 837.0 g/mol [4] | 822.9 g/mol |

| Melting Point | Data not available | 183-188 °C (decomposes) |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Very slightly soluble in water; freely soluble in chloroform; soluble in methanol.[1] |

| pKa | Data not available | 1.7 (4-OH), 7.9 (piperazine nitrogen)[1] |

| LogP (calculated) | 5.4[4] | 3.8 |

Pharmacological Properties

Mechanism of Action

Like other rifamycins, this compound's antibacterial activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[7] It binds with high affinity to the β-subunit of the prokaryotic RNAP, thereby sterically occluding the path of the elongating RNA transcript and halting transcription.[7] This mechanism is selective for bacterial RNAP, with poor affinity for the mammalian enzyme, which accounts for its therapeutic index.[7]

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. scispace.com [scispace.com]

- 4. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]

- 5. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Purification of Rifametane

This technical guide provides a comprehensive overview of the synthesis and purification methods applicable to this compound, a semi-synthetic derivative of the rifamycin class of antibiotics. While specific proprietary methods for this compound's production are not publicly detailed, this document outlines the core chemical principles and established methodologies used for analogous rifamycin derivatives, such as rifampicin and rifapentine. The information presented is intended to equip researchers and drug development professionals with a foundational understanding of the manufacturing process for this important antibiotic.

This compound is a potent inhibitor of bacterial DNA-dependent RNA polymerase, making it an effective antimicrobial agent.[1][2] Like other rifamycins, it is synthesized from a fermentation-derived precursor, typically rifamycin B or rifamycin S.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C44H60N4O12 | [3] |

| Molecular Weight | 837.0 g/mol | [3][4] |

| IUPAC Name | [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | [3] |

Synthesis of this compound

The synthesis of this compound, like other C3-substituted rifamycin derivatives, commences with a rifamycin precursor, most commonly rifamycin S. The general synthetic approach involves the modification of the C3 position of the rifamycin ansa-macrolactam structure. While a specific protocol for this compound is not publicly available, a plausible synthetic pathway can be inferred from the well-documented syntheses of rifampicin and rifapentine.[5][6][7]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the fermentation-derived rifamycin precursor.

Caption: A generalized workflow for the synthesis of this compound from Rifamycin B.

Experimental Protocol (Inferred)

The following is an inferred experimental protocol for the synthesis of this compound based on analogous reactions for other rifamycin derivatives.

Step 1: Oxidation of Rifamycin B to Rifamycin S

-

Rifamycin B, obtained from the fermentation broth of Amycolatopsis mediterranei, is dissolved in a suitable solvent system, such as a mixture of ethyl acetate and water.

-

An oxidizing agent, for instance, an aqueous solution of sodium nitrite, is added dropwise to the rifamycin B solution under acidic conditions (pH adjusted with an acid like HCl).

-

The reaction is stirred at a controlled temperature (e.g., 0-5 °C) until the conversion to rifamycin S is complete, as monitored by thin-layer chromatography (TLC).

-

The organic layer containing rifamycin S is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude rifamycin S.

Step 2: Condensation of Rifamycin S to form this compound

-

Rifamycin S is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or a chlorinated solvent.

-

The appropriate 3-aminomethylpiperidine derivative is added to the solution. The exact nature of this side chain is proprietary to the manufacturer of this compound.

-

The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).

-

Upon completion, the solvent is evaporated, and the resulting crude this compound is taken forward for purification.

Purification of this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed, combining techniques such as chromatography and recrystallization.

General Purification Workflow

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

1. Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the purification of rifamycin derivatives.[2][4]

-

Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or acetone) is typically used to elute the compounds from the column. The optimal solvent system would be determined empirically using TLC.

-

Procedure:

-

A slurry of silica gel in the initial, less polar mobile phase is packed into a glass column.

-

The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The mobile phase is passed through the column, and the polarity is gradually increased.

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

-

The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

-

2. Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for rifamycins include acetone, ethyl acetate, and alcohols.[7][8] A co-solvent system may also be employed.

-

Procedure:

-

The partially purified this compound from chromatography is dissolved in a minimal amount of the hot recrystallization solvent.

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Quantitative Data

Specific quantitative data for the synthesis and purification of this compound is not available in the public domain. However, for analogous rifamycin derivatives, the following are typical target values.

| Parameter | Typical Value |

| Synthesis | |

| Yield (Oxidation step) | > 90% |

| Yield (Condensation step) | 70-85% |

| Purification | |

| Purity after Chromatography | > 95% |

| Purity after Recrystallization | > 99% |

| Overall Yield | 60-75% |

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.

Caption: Mechanism of action of this compound.

This guide provides a foundational understanding of the likely synthesis and purification methodologies for this compound, based on established chemical principles for the rifamycin class of antibiotics. The provided protocols and workflows are intended for informational and research purposes. The actual industrial production of this compound may involve proprietary reagents and optimized conditions.

References

- 1. DSpace at KOASAS: (A) study on purification of rifamycin B oxidase by affinity chromatography and its biochemical properties [koasas.kaist.ac.kr]

- 2. [Chromatographic control of the process of rifamycin B isolation and purification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Chromatographic separation of rifamycins on a thin sorbent thin layer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US4174320A - Process for the preparation of rifampicin - Google Patents [patents.google.com]

- 7. CN103951677B - The preparation method of rifapentine - Google Patents [patents.google.com]

- 8. CN111018887A - Method for purifying rifampicin - Google Patents [patents.google.com]

Rifametane vs. Other Rifamycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This technical guide provides an in-depth comparison of Rifametane, a newer derivative, with established rifamycins such as rifampicin, rifaximin, rifabutin, and rifapentine. It delves into their comparative mechanisms of action, in vitro activity, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a detailed analysis of the available data to inform future research and clinical development strategies. Quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction to Rifamycins

Rifamycins are a group of potent, broad-spectrum antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism of action is distinct from many other antibiotic classes, making them valuable agents in combating a wide range of pathogens.[1] The class includes naturally occurring compounds and numerous semi-synthetic derivatives, each with unique pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of this compound against four other key rifamycin derivatives: rifampicin, rifaximin, rifabutin, and rifapentine.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The fundamental mechanism of action for all rifamycins is the specific inhibition of the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] They bind to the β-subunit of the RNAP, sterically blocking the path of the elongating RNA molecule and thus preventing transcription.[1] This action is highly selective for prokaryotic RNAP, with minimal affinity for the mammalian counterpart, which contributes to their favorable safety profile.[1]

While the core mechanism is conserved, subtle differences in the chemical structure of each derivative can influence its binding affinity and efficacy against specific bacterial strains, including those with resistance mutations in the rpoB gene (which encodes the β-subunit).

Figure 1: General mechanism of action for rifamycin derivatives.

Downstream of RNAP inhibition, bacteria may exhibit a transcriptional response, including the upregulation of genes associated with efflux pumps and virulence, as a stress response to the antibiotic.[4]

Figure 2: Bacterial transcriptional response to rifamycin-induced stress.

Comparative In Vitro Activity

The in vitro activity of rifamycin derivatives is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize available MIC data for this compound and other rifamycin derivatives against clinically relevant bacteria.

Table 1: Comparative MICs (μg/mL) Against Gram-Positive Bacteria

| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) |

| This compound | Data not available | Data not available | Data not available |

| Rifampicin | 0.015[5] | 0.016-0.03[6] | Data not available |

| Rifapentine | Substantially similar to rifampin[7] | Substantially similar to rifampin[7] | Data not available |

| Rifabutin | Data not available | Data not available | <1[8] |

| Rifaximin | Data not available | Data not available | Data not available |

Table 2: Comparative MICs (μg/mL) Against Mycobacteria

| Antibiotic | Mycobacterium tuberculosis (Rif-S) | Mycobacterium tuberculosis (Rif-R) | Mycobacterium avium complex (MAC) |

| This compound | Data not available | Data not available | Data not available |

| Rifampicin | 0.25[9] | ≥8.0[10] | 2.0[11] |

| Rifapentine | 0.06-0.125[9] | ≥8.0[10] | 2.0[11] |

| Rifabutin | Data not available | 0.25-0.5[12] | 0.125[11] |

| Rifaximin | >64[13] | >64[13] | >64[13] |

Comparative Pharmacokinetics

The pharmacokinetic profiles of rifamycin derivatives vary significantly, impacting their dosing regimens and clinical applications. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

| Antibiotic | Dose | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | t½ (h) | Reference(s) |

| This compound | 300 mg | 7.82 | Not Reported | 142.3 | 10.58 | [4] |

| Rifampicin | 300 mg | 4.04 | ~2 | 19.9 | 1.89 | [4] |

| Rifaximin | 550 mg | 0.0024-0.004 | ~1 | Not Reported | 5.6 | [14] |

| Rifabutin | 300 mg | 0.38 | 2-4 | 4.7 | 45 | [15][16] |

| Rifapentine | 600 mg | 13.9-26.2 | 5-6.6 | 296-520 | 14-18.3 | [6][17][18] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Figure 3: Workflow for broth microdilution MIC testing.

Broth Microdilution Method (as per CLSI/EUCAST guidelines): [19][20]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Antibiotic Dilution: The rifamycin derivative is serially diluted in a multi-well microtiter plate containing appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under specific conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In Vivo Efficacy Studies (Murine Models)

Murine models are commonly used to evaluate the in vivo efficacy of new antibiotics against infections like tuberculosis.

Figure 4: General workflow for a murine infection model.

Murine Model of Tuberculosis: [17]

-

Infection: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with Mycobacterium tuberculosis via aerosol or intravenous injection.

-

Treatment: After a pre-determined period to allow for infection establishment, mice are treated with the rifamycin derivative, often in combination with other anti-tubercular drugs.

-

Assessment: Efficacy is assessed by monitoring survival, body weight, and, most importantly, the bacterial load (colony-forming units, CFUs) in the lungs and spleen at various time points during and after treatment.

-

Relapse Studies: A cohort of treated mice may be observed for an extended period after treatment cessation to assess for disease relapse.

Discussion and Future Directions

The available data indicate that this compound exhibits a significantly more favorable pharmacokinetic profile compared to rifampicin, with a higher Cmax, a much larger AUC, and a substantially longer elimination half-life.[4] These characteristics suggest the potential for less frequent dosing and improved patient compliance. However, a comprehensive evaluation of this compound's clinical potential requires more extensive in vitro activity data against a broad range of bacterial pathogens, including resistant strains.

Rifapentine also demonstrates a prolonged half-life compared to rifampin, which has led to its use in once-weekly regimens for latent tuberculosis infection.[6][18] Rifabutin is notable for its activity against MAC and its reduced potential for drug-drug interactions compared to rifampin, making it a valuable option for HIV-coinfected TB patients.[15] Rifaximin's minimal systemic absorption confines its utility to gastrointestinal infections.[14]

Future research on this compound should prioritize comprehensive in vitro susceptibility testing against a panel of clinically important bacteria. Head-to-head in vivo efficacy studies in relevant animal models, particularly for tuberculosis, would provide crucial data to support its further clinical development. Furthermore, understanding the potential for resistance development and cross-resistance with other rifamycins will be critical.

Conclusion

This compound is a promising new rifamycin derivative with a markedly improved pharmacokinetic profile over rifampicin. While further in vitro and in vivo studies are necessary to fully elucidate its antibacterial spectrum and clinical efficacy, the existing data warrant its continued investigation as a potential new tool in the fight against bacterial infections. This guide provides a consolidated overview of the current knowledge, offering a valuable resource to guide future research and development efforts in the field of rifamycin antibiotics.

References

- 1. Next-generation rifamycins for the treatment of mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo activities of new rifamycin derivatives against mycobacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rifampin: spectrum of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo antibacterial activities of KRM-1648 and KRM-1657, new rifamycin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activities of rifapentine and rifampin, alone and in combination with six other antibiotics, against methicillin-susceptible and methicillin-resistant staphylococci of different species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spiropiperidyl rifabutins: expanded in vitro testing against ESKAPE pathogens and select bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the in vitro activities of rifapentine and rifampicin against Mycobacterium tuberculosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Rifapentine Susceptibility Tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activities of rifamycin analogues against rifampin-sensitive and rifampin-resistant Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 11. Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MIC EUCAST [mic.eucast.org]

- 14. Rifampin vs. rifapentine: what is the preferred rifamycin for tuberculosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Adjunctive rifampin for the treatment of Staphylococcus aureus bacteremia with deep infections: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of rifampicin in limiting Escherichia coli O157:H7 Shiga-like toxin expression and enhancement of survival of infected BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Anti-staphylococcus Antibiotics Interfere With the Transcription of Leucocidin ED Gene in Staphylococcus aureus Strain Newman - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro anti-Helicobacter pylori activities of new rifamycin derivatives, KRM-1648 and KRM-1657 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Rifametane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifametane, a semisynthetic derivative of rifamycin SV, is an antibiotic characterized by a significantly longer biological half-life than its predecessor, rifampicin. This extended half-life, coupled with a favorable pharmacokinetic profile, has positioned this compound as a subject of interest in antibacterial drug development, particularly for the treatment of tuberculosis. This technical guide provides a comprehensive overview of the molecular targets of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a thorough resource for the scientific community. The primary molecular target of this compound, consistent with other members of the rifamycin class, is the bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of this enzyme, this compound effectively inhibits the initiation of transcription, leading to a bactericidal effect. This guide will delve into the specifics of this interaction and explore any additional reported molecular interactions.

Primary Molecular Target: Bacterial DNA-Dependent RNA Polymerase

The principal mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA. This inhibition disrupts protein synthesis, ultimately leading to bacterial cell death.

Mechanism of Inhibition

This compound, like other rifamycins, binds to a specific site on the β-subunit of the bacterial RNAP. This binding site is located within the DNA/RNA channel of the enzyme. The binding of this compound does not prevent the initial binding of RNAP to promoter DNA or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby preventing the transition from the initiation to the elongation phase of transcription. This steric hindrance is the primary basis of its potent antibacterial activity.

Binding Site and Specificity

The binding pocket for rifamycins on the RNAP β-subunit is highly conserved across a broad range of bacterial species. This accounts for the broad-spectrum activity of this class of antibiotics. Notably, the affinity of rifamycins for bacterial RNAP is significantly higher than for the mammalian counterpart, which explains their selective toxicity and favorable safety profile in humans.

Quantitative Analysis of this compound Activity

In Vitro Antibacterial Activity

At present, specific MIC values for this compound against a wide range of bacterial strains are not extensively published in publicly accessible literature. Further research is required to fully characterize its spectrum of activity.

Pharmacokinetic Profile

Pharmacokinetic studies in both animals and humans have highlighted the distinguishing features of this compound compared to rifampicin.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Healthy Male Volunteers (300 mg single oral dose) [1]

| Parameter | This compound | Rifampicin |

| Peak Serum Concentration (Cmax) | 7.82 µg/ml | 4.04 µg/ml |

| Elimination Half-life (t½) | 10.58 h | 1.89 h |

| Area Under the Curve (AUC₀-∞) | 142.3 µg·h/ml | 19.9 µg·h/ml |

| Mean Residence Time (MRT) | 18.05 h | 3.93 h |

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Single Dose) [2][3]

| Species | Dose and Route | Cmax | t½ | AUC |

| Mouse | 10 mg/kg (i.v.) | - | Longer than Rifampicin | Higher than Rifampicin |

| 10 mg/kg (p.o.) | Similar to Rifampicin | Longer than Rifampicin | Higher than Rifampicin | |

| Rat | 20 mg/kg (i.v.) | - | ~6 times longer than Rifampicin | - |

| 60 mg/kg (p.o.) | Higher than Rifampicin | Longer than Rifampicin | - | |

| Dog | 1.25 mg/kg (p.o.) | - | ~3 times longer than Rifampicin | - |

| Monkey | 30 mg/kg (p.o.) | Higher than Rifampicin | Longer than Rifampicin | - |

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's activity can be adapted from established methods for other rifamycins.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

RNA Polymerase Inhibition Assay

Protocol: An in vitro transcription assay can be used to directly measure the inhibitory effect of this compound on RNAP.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).

-

Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.

-

Initiation of Transcription: The transcription reaction is initiated by the addition of the final component (e.g., RNAP or DNA).

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).

-

Quantification: The amount of incorporated radiolabeled rNTP is quantified using a scintillation counter. The IC50 value, the concentration of this compound that inhibits 50% of RNAP activity, can then be calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound.

Caption: Mechanism of this compound's inhibitory action on bacterial transcription.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound's primary molecular target is the bacterial DNA-dependent RNA polymerase, an interaction that it shares with other members of the rifamycin family. Its distinguishing feature lies in its pharmacokinetic profile, particularly its extended half-life, which may offer therapeutic advantages. While the fundamental mechanism of action is well-understood, a more comprehensive characterization of its in vitro activity against a broad panel of clinically relevant bacteria is warranted. Further research to elucidate specific quantitative inhibitory constants (IC50, Ki) for its interaction with RNAP from various species would provide a more complete understanding of its potency at the molecular level. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's molecular targets and providing a framework for future investigations.

References

- 1. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and tissue distribution of this compound, a new 3-azinomethyl-rifamycin derivative, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

The In Vitro Antibacterial Profile of Rifametane: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding a specific rifamycin derivative explicitly named "Rifametane" is scarce. Extensive searches of scientific literature and databases did not yield specific quantitative data on its in vitro antibacterial spectrum. The following guide is based on the general properties of the rifamycin class of antibiotics, to which this compound would belong, with specific data drawn from studies on closely related and well-documented rifamycins such as Rifampicin. This information is intended to provide a foundational understanding of the expected antibacterial profile and the methodologies used to determine it.

Introduction to Rifamycins and Mechanism of Action

Rifamycins are a class of antibiotics that are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins allosterically block the elongation of the nascent RNA chain, leading to a bactericidal effect.[3] Mammalian RNAP has a different structure, which accounts for the selective toxicity of rifamycins towards bacteria.[1][2]

The mechanism of action of rifamycins can be visualized as follows:

Caption: Mechanism of action of this compound, a rifamycin antibiotic.

Expected In Vitro Antibacterial Spectrum

Based on the activity of other rifamycins, this compound is expected to be highly active against a broad range of bacteria, particularly Gram-positive organisms and some Gram-negative bacteria.

Gram-Positive Bacteria

Rifamycins are known for their potent activity against Gram-positive bacteria, including clinically important pathogens. This is due to the higher permeability of the Gram-positive cell wall to these relatively hydrophobic molecules.

Table 1: Expected In Vitro Activity of this compound against Representative Gram-Positive Bacteria (based on Rifampicin data)

| Bacterial Species | Expected MIC Range (µg/mL) | Notes |

| Staphylococcus aureus (MSSA) | 0.004 - 0.06 | Highly susceptible. |

| Staphylococcus aureus (MRSA) | 0.004 - 0.06 | Activity is generally retained against methicillin-resistant strains. |

| Streptococcus pneumoniae | ≤0.008 - 0.12 | Potent activity against both penicillin-susceptible and -resistant strains.[4] |

| Streptococcus pyogenes | ≤0.008 - 0.03 | Highly susceptible.[4] |

| Enterococcus faecalis | 0.5 - 4 | Moderate activity. |

| Enterococcus faecium | 16 - >64 | Often resistant. |

| Mycobacterium tuberculosis | 0.004 - 0.25 | A cornerstone of tuberculosis therapy.[4] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, including rifamycins. However, some Gram-negative species are susceptible.

Table 2: Expected In Vitro Activity of this compound against Representative Gram-Negative Bacteria (based on Rifampicin data)

| Bacterial Species | Expected MIC Range (µg/mL) | Notes |

| Neisseria meningitidis | 0.05 - 1 | Used for prophylaxis of meningitis.[3] |

| Neisseria gonorrhoeae | 0.25 - 2 | Susceptibility can be variable.[3] |

| Haemophilus influenzae | 0.12 - 1 | Generally susceptible.[3] |

| Escherichia coli | 4 - 32 | Often exhibits higher MICs.[5] |

| Klebsiella pneumoniae | 8 - 64 | Frequently resistant.[6] |

| Pseudomonas aeruginosa | >64 | Intrinsically resistant. |

| Acinetobacter baumannii | 1 - 4 | Some studies show surprising activity against multidrug-resistant strains.[6] |

Experimental Protocols for Determining In Vitro Antibacterial Spectrum

The following are standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method

This is a widely used and standardized method for determining MICs.

Caption: Workflow for the broth microdilution method.

Detailed Steps:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

This method is often considered the gold standard for susceptibility testing.

Detailed Steps:

-

Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of this compound. The agar is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared as in the broth microdilution method.

-

Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate containing a different concentration of the antibiotic, as well as a growth control plate with no antibiotic.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Resistance Mechanisms

Bacteria can develop resistance to rifamycins primarily through mutations in the gene that encodes the β-subunit of RNA polymerase (rpoB).[1] These mutations alter the binding site of the antibiotic, reducing its affinity for the enzyme and thereby diminishing its inhibitory effect. Due to the single-step nature of this resistance development, rifamycins are often used in combination with other antibiotics to prevent the emergence of resistant strains, especially in the treatment of tuberculosis.

Conclusion

References

- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Rifamycin Derivatives ABI-1648 (Rifalazil, KRM-1648), ABI-1657, and ABI-1131 against Chlamydia trachomatis and Recent Clinical Isolates of Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitization of Gram-negative bacteria to rifampin and OAK combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Rifampin

Note to the Reader: The term "Rifametane" did not yield any results in scientific and medical databases. It is presumed that this may be a typographical error. This document will proceed with a comprehensive overview of Rifampin (also known as Rifampicin), a closely related and well-documented member of the rifamycin class of antibiotics, which is likely the intended subject of inquiry.

This guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of Rifampin, a cornerstone antibiotic in the treatment of mycobacterial infections and other bacterial diseases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics of Rifampin

The pharmacokinetic profile of Rifampin is characterized by good oral absorption, wide distribution throughout the body, extensive hepatic metabolism, and primary elimination through the biliary route.

Rifampin is generally administered orally and is well-absorbed from the gastrointestinal tract. The presence of food, particularly a high-fat meal, can decrease and delay its absorption.

Rifampin exhibits a wide volume of distribution, indicating extensive tissue penetration. It is approximately 80% bound to plasma proteins, primarily albumin. Importantly, Rifampin penetrates well into various body fluids and tissues, including cerebrospinal fluid, which is crucial for the treatment of tuberculous meningitis.

Rifampin is extensively metabolized in the liver, primarily through deacetylation to its active metabolite, 25-desacetyl-rifampin. Rifampin is a potent inducer of various cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2C9, and CYP2C19. This induction leads to numerous and clinically significant drug-drug interactions by accelerating the metabolism of co-administered drugs.

The primary route of elimination for Rifampin and its metabolites is through the bile, with subsequent enterohepatic recirculation and fecal excretion. A smaller portion is excreted in the urine. The elimination half-life is variable and can be influenced by dose and duration of therapy due to auto-induction of its own metabolism.

Table 1: Summary of Key Pharmacokinetic Parameters of Rifampin

| Parameter | Value | Notes |

| Bioavailability (Oral) | 90-95% | Reduced with food |

| Peak Plasma Concentration (Cmax) | 7-9 µg/mL | Following a 600 mg oral dose |

| Time to Peak Concentration (Tmax) | 2-4 hours | Delayed with food |

| Volume of Distribution (Vd) | 0.6-0.9 L/kg | |

| Protein Binding | ~80% | Primarily to albumin |

| Elimination Half-life (t½) | 3-4 hours | Can decrease with continued treatment |

| Primary Route of Elimination | Biliary/Fecal | Significant enterohepatic recirculation |

Pharmacodynamics of Rifampin

The pharmacodynamic effect of Rifampin is primarily characterized by its bactericidal activity against a broad spectrum of bacteria.

Rifampin exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (DDRP). It binds to the β-subunit of this enzyme, which is encoded by the rpoB gene. This binding physically blocks the elongation of the nascent RNA chain, thereby preventing transcription and subsequent protein synthesis, ultimately leading to cell death. The selectivity of Rifampin for the bacterial enzyme over the mammalian counterpart ensures its therapeutic effect with minimal host toxicity.

Caption: Mechanism of action of Rifampin in a bacterial cell.

Rifampin is active against a wide range of bacteria, including:

-

Mycobacteria: Mycobacterium tuberculosis, Mycobacterium leprae, and various non-tuberculous mycobacteria.

-

Gram-positive bacteria: Including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus species.

-

Gram-negative bacteria: Including Neisseria meningitidis, Haemophilus influenzae, and Escherichia coli.

Bacterial resistance to Rifampin is a significant clinical concern and primarily arises from mutations in the rpoB gene. These mutations alter the binding site of the drug on the β-subunit of the RNA polymerase, reducing the affinity of Rifampin for its target.

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of Rifampin have been elucidated through a variety of in vitro and in vivo studies.

The minimum inhibitory concentration (MIC) of Rifampin against various bacterial isolates is determined using standardized methods such as broth microdilution or agar dilution.

Experimental Workflow for MIC Determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Animal models, such as mice, rats, and rabbits, are utilized to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rifampin.

Typical Protocol:

-

Animal Dosing: A defined dose of Rifampin is administered to the animals, typically orally or intravenously.

-

Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Rifampin and its metabolites is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Pharmacokinetic and pharmacodynamic data in humans are obtained through rigorously designed clinical trials.

Phase I Clinical Trial Protocol (Illustrative):

-

Subject Recruitment: Healthy volunteers are enrolled after providing informed consent.

-

Drug Administration: A single oral dose of Rifampin is administered to the subjects.

-

Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period (e.g., 24-48 hours).

-

Bioanalysis: The concentrations of Rifampin and its primary metabolite in the collected samples are measured.

-

Safety Monitoring: Subjects are monitored for any adverse events.

-

Data Analysis: Pharmacokinetic parameters are calculated, and the safety and tolerability profile of the drug is assessed.

Drug-Drug Interactions

A critical aspect of Rifampin's clinical use is its potent induction of hepatic CYP450 enzymes. This leads to a high potential for drug-drug interactions.

Caption: Logical relationship of Rifampin-induced drug-drug interactions.

Table 2: Examples of Clinically Significant Drug-Drug Interactions with Rifampin

| Drug Class | Example Drugs | Consequence of Co-administration with Rifampin |

| Antiretrovirals | Protease Inhibitors, NNRTIs | Decreased plasma concentrations, risk of therapeutic failure and resistance |

| Anticoagulants | Warfarin | Decreased anticoagulant effect |

| Antifungals | Azoles (e.g., Fluconazole) | Decreased plasma concentrations of the antifungal |

| Oral Contraceptives | Ethinylestradiol | Increased metabolism, risk of contraceptive failure |

| Immunosuppressants | Cyclosporine, Tacrolimus | Decreased plasma concentrations, risk of organ rejection |

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic principles of Rifampin. A thorough appreciation of these properties is essential for its safe and effective clinical use, particularly in managing complex polypharmacy regimens.

Methodological & Application

Application Notes and Protocols for Rifametane in In vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a novel rifamycin derivative currently under investigation.[1] Like other members of the rifamycin class, such as the well-characterized rifampicin, this compound is anticipated to exert its effects through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of drug-metabolizing enzymes.[2][3][4][5] PXR activation leads to the induction of cytochrome P450 enzymes, most notably CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[2][5][6] Therefore, evaluating the in vitro effects of this compound on cytotoxicity and PXR-mediated CYP3A4 induction is a critical step in its preclinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound in cell culture, with a focus on cytotoxicity and its potential to induce CYP3A4. The provided dosage ranges and protocols are primarily based on studies conducted with the related compound, rifampicin, and should be used as a starting point for optimization with this compound.

Mechanism of Action: PXR-Mediated CYP3A4 Induction

Rifamycins, such as rifampicin, are well-established activators of PXR.[3][4][7] Upon ligand binding, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements in the promoter region of target genes, including CYP3A4.[4] This binding event initiates the transcription of the CYP3A4 gene, leading to increased protein expression and metabolic activity.[2][8] The induction of CYP3A4 can have significant implications for drug-drug interactions, as it can accelerate the metabolism and clearance of co-administered drugs.[9]

PXR Signaling Pathway

Caption: PXR activation by this compound leading to CYP3A4 induction.

Data Presentation: Quantitative Summary

The following tables summarize typical concentration ranges and endpoints for in vitro assays based on data from rifampicin studies. These should be adapted and optimized for this compound.

Table 1: Recommended Concentration Ranges for in vitro Assays (based on Rifampicin)

| Assay Type | Cell Line | Concentration Range | Incubation Time | Reference |

| Cytotoxicity | HepG2, HaCaT, Primary Keratinocytes | 10 - 200 µg/mL | 24 - 72 hours | [10] |

| PXR Activation (Reporter Assay) | Stably transfected cells (e.g., HepG2) | 0.1 - 50 µM | 24 hours | [11] |

| CYP3A4 mRNA Induction (qPCR) | Primary Human Hepatocytes, HepG2, Huh7 | 1 - 20 µM | 24 - 72 hours | [2][6] |

| CYP3A4 Protein Induction (Western Blot) | Primary Human Hepatocytes, HepG2 | 10 - 20 µM | 48 - 72 hours | N/A |

| CYP3A4 Activity (e.g., P450-Glo™) | Primary Human Hepatocytes, 3D spheroids | 10 µM | 72 hours | [5][12] |

Table 2: Summary of Expected Outcomes (based on Rifampicin)

| Assay | Endpoint | Expected Result with Rifampicin |

| Cytotoxicity (MTT/LDH) | Cell Viability (%) | >70% viability at concentrations up to 50 µg/mL.[10] |

| PXR Reporter Assay | Fold Induction of Luciferase Activity | Dose-dependent increase. |

| CYP3A4 qPCR | Fold Induction of mRNA | Significant dose-dependent increase (e.g., up to 150-fold in primary hepatocytes).[2] |

| CYP3A4 Western Blot | Protein Band Intensity | Visible increase in CYP3A4 protein levels. |

| CYP3A4 Activity Assay | Fold Induction of Enzyme Activity | Dose-dependent increase in metabolite formation. |

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic potential of this compound. The MTT assay measures the metabolic activity of viable cells.

Materials:

-

Human hepatoma cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: PXR Activation using a Luciferase Reporter Assay

This protocol describes how to measure the activation of PXR by this compound using a commercially available reporter assay kit.

Materials:

-

Human PXR Reporter Assay Kit (e.g., INDIGO Biosciences) containing reporter cells, media, and reference agonist (e.g., Rifampicin).[7]

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Plating: Plate the PXR reporter cells in an opaque-walled 96-well plate according to the manufacturer's instructions.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (rifampicin) in the provided compound screening medium.

-

Treatment: Add the diluted compounds to the wells containing the reporter cells.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

-

Luminescence Detection: Prepare the luciferase detection reagent as per the kit's protocol and add it to each well.

-

Signal Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Protocol 3: CYP3A4 mRNA Induction by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the induction of CYP3A4 mRNA expression in response to this compound treatment.

Materials:

-

Primary human hepatocytes or a suitable cell line (e.g., HepG2, Huh7)

-

Culture plates (e.g., 12-well or 6-well)

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency in appropriate plates. Treat the cells with various concentrations of this compound (and a positive control like rifampicin at 10 µM) for 24 to 72 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, CYP3A4 and housekeeping gene primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Express the results as fold induction over the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Rifampicin Induction of CYP3A4 Requires PXR crosstalk with HNF4α and co-activators, and suppression of SHP gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indirect activation of pregnane X receptor in the induction of hepatic CYP3A11 by high-dose rifampicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling of Rifampicin-Induced CYP3A4 Activation Dynamics for the Prediction of Clinical Drug-Drug Interactions from In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiologically based pharmacokinetic modeling of CYP3A4 induction by rifampicin in human: influence of time between substrate and inducer administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Clinically Relevant Cytochrome P450 3A4 Induction Mechanisms and Drug Screening in Three-Dimensional Spheroid Cultures of Primary Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Rifametane Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and protocols for the in vivo evaluation of Rifametane, a rifamycin antibiotic. Due to the limited availability of public data specifically on this compound, the protocols and data presented herein are largely based on studies of its close structural and functional analog, rifampicin. These notes are intended to serve as a detailed guide for designing and conducting preclinical studies to assess the pharmacokinetics, efficacy, and safety of this compound.

Animal Models for this compound Studies

The selection of an appropriate animal model is critical for obtaining translatable data in preclinical drug development. Based on studies of rifamycin derivatives, several species are suitable for investigating the in vivo properties of this compound.[1]

Commonly Used Species:

-

Mice: Widely used for initial efficacy and toxicity screening due to their small size, cost-effectiveness, and the availability of numerous genetically defined strains (e.g., BALB/c, C57BL/6).[2][3] They are the standard model for tuberculosis efficacy studies.

-

Rats: Frequently employed for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling and surgical procedures.[4][5][6] Wistar and Sprague-Dawley are common strains.

-

Dogs and Monkeys: Utilized in later-stage preclinical development for pharmacokinetic and toxicity assessments due to their physiological similarities to humans.[1]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a single-dose pharmacokinetic study of this compound in rats.

-

Animal Selection: Use healthy, adult male or female Wistar rats (150-200g). Acclimatize animals for at least 7 days prior to the study.

-

Housing and Diet: House animals in controlled conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

-

Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose).

-

Dosing: Administer a single oral dose of this compound (e.g., 62 mg/kg) via oral gavage.[7]

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the lateral tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., HPLC-MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters of Rifampicin in Mice and Rats

The following table summarizes pharmacokinetic data for rifampicin, which can serve as an estimate for this compound.

| Species | Dose (mg/kg) | Route | Cmax (mg/L) | AUC0-24h (mg·h/L) | T1/2 (h) | Reference |

| Mouse | 10 | Oral | 11 | 121 | ~12 | [9][10] |

| Mouse | 160 | Oral | 157.3 | 1782 | - | [11][12] |

| Rat | 40 | Oral | 19 (at 2h post-1st dose) | - | - | [13] |

Cmax: Maximum plasma concentration; AUC0-24h: Area under the concentration-time curve from 0 to 24 hours; T1/2: Half-life.

Experimental Workflow: Pharmacokinetic Study

References

- 1. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]

- 2. Establishing translational performance standards for TB therapy using rifampicin-based regimens in a male and female high-burden murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of Microencapsulated Rifampin in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of lipid peroxidation as probable mechanism of rifampicin toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Some toxicological investigations of rifampicin [frontiersin.org]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics-Pharmacodynamics of Rifampin in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RePub, Erasmus University Repository: Optimization of the rifampin dosage to improve the therapeutic efficacy in tuberculosis treatment using a murine model [repub.eur.nl]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for the Quantification of Rifametane in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a semisynthetic derivative of rifamycin, characterized by a longer biological half-life compared to Rifampicin.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Disclaimer: As of the latest literature review, specific validated bioanalytical methods for this compound are not widely published. The following protocols are adapted from established and validated methods for closely related rifamycin compounds, such as Rifampicin, and are intended to serve as a strong starting point for method development and validation for this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed.[3] This method allows for the precise measurement of the analyte even at low concentrations, minimizing interference from the complex biological matrix.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in a biological sample, such as plasma, is depicted below.

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[4]

Materials:

-

Biological sample (e.g., human plasma)

-

This compound analytical standard

-

Internal Standard (IS) (e.g., Rifampicin-d8 or a structurally similar compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Allow all frozen plasma samples and standards to thaw at room temperature.

-

Prepare stock solutions of this compound and the Internal Standard in methanol.

-

Prepare working standard solutions by serially diluting the stock solution with methanol.

-

Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

-

Pipette 50 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the working Internal Standard solution to each tube (except for blank samples, to which 25 µL of methanol is added).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with 150 µL of water containing 0.1% formic acid.

-

Mix well and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Adapted from Rifampicin methods): [3]

-

Column: A reverse-phase C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-1.5 min: 20% to 95% B

-

1.5-2.0 min: 95% B

-

2.0-2.1 min: 95% to 20% B

-

2.1-3.0 min: 20% B (Re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 4°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The exact MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 837.0 g/mol , the precursor ion [M+H]+ would be approximately m/z 837.4. Product ions would be determined from the fragmentation pattern.

-

For the internal standard (e.g., Rifampicin-d8), established transitions should be used.

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

Data Presentation: Quantitative Parameters

The following table summarizes the typical validation parameters that should be established for a bioanalytical method for this compound, with example data adapted from methods for other rifamycins.[3][4]

| Parameter | Recommended Acceptance Criteria | Example Data (Adapted from Rifampicin Methods) |

| Linearity (r²) | ≥ 0.99 | 0.9993[3] |

| Calibration Range | To cover expected concentrations | 5 - 40,000 µg/L[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 5 µg/L[3] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 5% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 6% |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -3.5% to 4.2% |

| Recovery (%) | Consistent, precise, and reproducible | ~92%[3] |

| Matrix Effect | To be assessed | Minimal significant effect observed |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of nominal | Stable under various conditions |

Signaling Pathways and Logical Relationships

The primary mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase. The following diagram illustrates this key interaction.

Caption: Mechanism of action of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound in biological samples. By adapting the well-established methodologies for other rifamycin antibiotics, researchers can efficiently establish a sensitive and specific LC-MS/MS assay. Rigorous validation according to regulatory guidelines is essential to ensure the reliability of the data generated for pharmacokinetic and other drug development studies.

References

- 1. This compound | C44H60N4O12 | CID 135475446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase I pharmacokinetic study of a new 3-azinomethyl-rifamycin (this compound) as compared to rifampicin [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of Rifametane with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing Rifametane (Rifampin) in combination with other antibiotics. This document is intended to guide researchers in designing and executing experiments to evaluate synergistic antimicrobial effects, particularly against challenging bacterial pathogens.

Introduction

This compound, a member of the rifamycin class of antibiotics, functions by inhibiting DNA-dependent RNA polymerase in bacteria, thereby preventing transcription and protein synthesis.[1] While a potent bactericidal agent, its use as a monotherapy is often limited by the rapid emergence of resistance.[1] Consequently, this compound is frequently employed in combination with other antimicrobial agents to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance.[1][2]

Combination therapy with this compound has shown significant promise in treating complex infections, especially those involving biofilms and multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The synergistic or additive effects observed with various antibiotic classes underscore the importance of systematic in vitro and in vivo evaluation to identify optimal therapeutic pairings.

Common Antibiotic Combinations with this compound

This compound has been investigated in combination with a variety of antibiotics against numerous pathogens. The most extensively studied combinations are with agents targeting Gram-positive organisms, particularly in the context of prosthetic joint infections and bacteremia.

This compound and Daptomycin

This combination is frequently explored for the treatment of MRSA infections, especially those associated with biofilms on medical devices.[5][6] Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane potential. The synergy with this compound is thought to arise from their distinct mechanisms of action, leading to enhanced bacterial killing and a reduced likelihood of resistance emergence.

This compound and Vancomycin

A glycopeptide antibiotic that inhibits cell wall synthesis, vancomycin is a standard treatment for MRSA infections.[7] The combination with this compound has been a cornerstone in the management of prosthetic joint infections.[8] However, the nature of their interaction can be complex, with some studies reporting antagonism, highlighting the importance of careful in vitro evaluation.[3]

This compound and Fosfomycin

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis.[9] This combination has demonstrated significant synergy against staphylococcal isolates, including MRSA, both in planktonic and biofilm-associated bacteria.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound combination therapies.

Table 1: In Vitro Synergy Data for this compound Combinations

| Combination | Organism(s) | Method | Key Findings | Reference(s) |

| This compound + Daptomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Checkerboard, Time-Kill Assay | Synergy observed in a significant percentage of isolates.[11] | [11] |

| This compound + Vancomycin | Staphylococcus aureus | Checkerboard | Variable results, with some studies showing synergy and others indifference or antagonism.[3] | [3] |

| This compound + Fosfomycin | Staphylococcus aureus, Coagulase-Negative Staphylococci | Checkerboard | Additive to synergistic effects observed.[5] | [5] |

| This compound + Linezolid | MRSA | Checkerboard | Synergistic activity reported against a majority of tested isolates.[8] | [8] |

Table 2: In Vivo Efficacy of this compound Combination Therapies

| Combination | Animal Model | Infection Type | Key Findings | Reference(s) |

| This compound + Daptomycin | Rabbit | Prosthetic Joint Infection (MRSA) | Combination therapy significantly improved cure rates compared to monotherapy. | |

| This compound + Vancomycin | Mouse | Prosthetic Joint Infection (S. aureus) | Enhanced efficacy observed with the combination therapy.[8] | [8] |

| This compound + Fosfomycin | Guinea Pig | Foreign-Body Infection (MRSA) | Combination therapy resulted in a high cure rate of biofilm infections.[11] | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound combination therapies.

In Vitro Synergy Testing: Checkerboard Assay